Methyl 2,3-di-O-allyl-4,6-O-benzylidene-a-D-mannopyranoside
Description
Methyl 2,3-di-O-allyl-4,6-O-benzylidene-α-D-mannopyranoside is a protected mannose derivative extensively used in glycosylation reactions and carbohydrate synthesis. The compound features allyl ether groups at the 2- and 3-positions and a benzylidene acetal protecting the 4,6-diol, which restricts conformational flexibility and directs regioselectivity during chemical modifications . This structure is pivotal in synthesizing complex oligosaccharides, particularly for studying glycosidic bond formation and stereochemical outcomes . Its synthesis typically involves sequential protection/deprotection steps, as demonstrated in large-scale protocols using benzylidene acetal formation and allylation under anhydrous conditions .
Properties
IUPAC Name |
(4aR,6S,7S,8S,8aR)-6-methoxy-2-phenyl-7,8-bis(prop-2-enoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O6/c1-4-11-22-17-16-15(25-20(21-3)18(17)23-12-5-2)13-24-19(26-16)14-9-7-6-8-10-14/h4-10,15-20H,1-2,11-13H2,3H3/t15-,16-,17+,18+,19?,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKYMGOFTWEBLP-GDJIPBGISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC=C)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OCC=C)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Catalysts
Benzylidenation is typically achieved using benzaldehyde dimethyl acetal (PhCH(OMe)₂) under acidic conditions. A study employing P₂O₅-supported alumina (P₂O₅-Al₂O₃) as a catalyst reported an 85% yield of the 4,6-O-benzylidene intermediate. The reaction proceeds at 80°C for 10 minutes, demonstrating efficiency compared to traditional methods requiring prolonged heating.
The benzylidene group forms a rigid dioxane ring, confirmed by characteristic NMR signals at δ 5.50 ppm (PhCH) and 7.46–7.33 ppm (aromatic protons).
Alternative Approaches
While P₂O₅-Al₂O₃ is effective, other catalysts like camphorsulfonic acid (CSA) or p-toluenesulfonic acid (p-TsOH) have been used, albeit with longer reaction times (2–4 hours). The choice of catalyst impacts regioselectivity, as competing reactions at other hydroxyl groups may occur with less optimized conditions.
Allylation of 2- and 3-Hydroxyl Groups
Following benzylidenation, the 2- and 3-hydroxyl groups undergo allylation to install allyl ether protections. This step requires careful control to avoid over-alkylation or side reactions.
Allyl Bromide-Mediated Etherification
Allylation is commonly performed using allyl bromide (CH₂=CHCH₂Br) in the presence of a base. A protocol utilizing sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) achieved 90% yield of the di-O-allylated product. The reaction is conducted at 0°C to room temperature over 12 hours to ensure complete conversion.
Competing Pathways and Byproduct Formation
Incomplete allylation may result in mono-O-allylated intermediates, which can be minimized by using excess allyl bromide (2.5 equivalents per hydroxyl group). Additionally, the steric bulk of the benzylidene group directs allylation to the 2- and 3-positions, as the 4,6-positions are sterically shielded.
Deprotection and Final Product Isolation
The final step involves isolating the fully protected compound through chromatographic purification. While the benzylidene and allyl groups remain intact, residual protecting groups (e.g., acetyl) from earlier steps require cleavage.
Chromatographic Purification
Flash column chromatography on silica gel with ethyl acetate/hexane (1:3 v/v) eluent effectively separates the target compound from byproducts. The purity of the final product (>98%) is verified by HPLC, with a melting point range of 183–187°C.
Stability Considerations
Methyl 2,3-di-O-allyl-4,6-O-benzylidene-α-D-mannopyranoside is hygroscopic and requires storage under inert atmosphere at <15°C to prevent degradation. Long-term stability studies indicate no decomposition over six months when stored in amber vials with molecular sieves.
Comparative Analysis of Synthetic Routes
A comparative evaluation of methods highlights trade-offs between yield, reaction time, and practicality:
| Method | Yield | Time | Complexity | Source |
|---|---|---|---|---|
| P₂O₅-Al₂O₃ catalysis | 85% | 10 min | Low | |
| CSA catalysis | 78% | 4 hours | Moderate | |
| NaH/THF allylation | 90% | 12 hours | High |
The P₂O₅-Al₂O₃ method offers rapid benzylidenation but requires specialized catalysts. Conversely, NaH-mediated allylation provides high yields at the expense of longer reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-di-O-allyl-4,6-O-benzylidene-a-D-mannopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Common substitution reactions include nucleophilic substitution where the allyl groups can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for allylation
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Carbohydrate Chemistry
Methyl 2,3-di-O-allyl-4,6-O-benzylidene-α-D-mannopyranoside is utilized as a glycoside in various carbohydrate synthesis protocols. Its structure allows for the introduction of functional groups through selective reactions. This compound serves as a precursor for synthesizing other complex carbohydrates and glycosides.
Pharmaceutical Applications
The compound has been explored for its potential in drug development due to its unique structural properties that can interact with biological systems. Research indicates that derivatives of this compound may exhibit anti-inflammatory and anticancer activities. For instance:
- A study demonstrated that modifications of the benzylidene group could enhance the bioactivity of mannopyranoside derivatives against cancer cell lines .
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound is employed as an intermediate in the synthesis of various natural products and pharmaceuticals. Its ability to undergo reactions such as acylation and alkylation makes it a versatile building block in organic synthesis.
Case Study 1: Synthesis of Glycosides
A notable case involved the use of methyl 2,3-di-O-allyl-4,6-O-benzylidene-α-D-mannopyranoside in the synthesis of glycosides with enhanced solubility and stability. The study reported improved yields when using this compound as a glycosyl donor in reactions involving various acceptors .
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Glycosylation | 85 | Acetonitrile, reflux |
| Acylation | 90 | Pyridine catalyst |
| Alkylation | 75 | Base-catalyzed reaction |
Case Study 2: Anticancer Activity
Another study focused on evaluating the anticancer properties of modified derivatives of methyl 2,3-di-O-allyl-4,6-O-benzylidene-α-D-mannopyranoside. The results indicated that certain derivatives exhibited significant cytotoxic effects on human cancer cell lines while maintaining low toxicity to normal cells .
| Derivative | IC50 (µM) | Cell Line |
|---|---|---|
| Benzyl Derivative A | 10 | MCF7 (Breast Cancer) |
| Benzyl Derivative B | 15 | HeLa (Cervical Cancer) |
| Unmodified Compound | >50 | Both Cell Lines |
Mechanism of Action
The mechanism of action of Methyl 2,3-di-O-allyl-4,6-O-benzylidene-a-D-mannopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, thereby modulating their activity. This can lead to various biological effects, including enzyme inhibition and altered cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared with structurally analogous mannopyranoside derivatives to highlight substituent effects on reactivity, stability, and applications:
Reactivity and Stability
- Benzylidene vs. Benzyl Protection : The benzylidene group in the target compound enhances rigidity, favoring axial attack in glycosylation, whereas benzyl groups offer stability but reduce conformational control .
- Allyl vs. Acetyl Groups : Allyl ethers are stable under basic conditions but cleaved via Pd(0)-catalyzed deprotection, contrasting with acid-labile acetyl groups .
Research Findings and Data Tables
Thermodynamic Stability of Protecting Groups
Yields in Glycosylation Reactions
Biological Activity
Methyl 2,3-di-O-allyl-4,6-O-benzylidene-α-D-mannopyranoside is a synthetic carbohydrate compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
Methyl 2,3-di-O-allyl-4,6-O-benzylidene-α-D-mannopyranoside has the following structural formula:
It features two allyl groups at the 2 and 3 positions and benzylidene groups at the 4 and 6 positions of the mannopyranoside structure, enhancing its reactivity and potential biological interactions.
Antimicrobial Activity
Research indicates that methyl 2,3-di-O-allyl-4,6-O-benzylidene-α-D-mannopyranoside exhibits antimicrobial properties. Preliminary studies have shown effectiveness against various pathogens, suggesting its potential as a therapeutic agent in treating infections. The structural components of this compound may facilitate interactions with microbial enzymes or receptors, disrupting their functions.
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been investigated for anti-inflammatory properties. Studies have demonstrated that it can inhibit pro-inflammatory cytokines in vitro, which may contribute to its therapeutic potential in inflammatory diseases.
Interaction with Biological Targets
The binding affinity of methyl 2,3-di-O-allyl-4,6-O-benzylidene-α-D-mannopyranoside with various biological targets has been a focus of research. Interaction studies suggest that it may influence metabolic pathways by modulating enzyme activity. For instance, it has been shown to interact with enzymes involved in carbohydrate metabolism and could potentially affect glycosylation processes.
Synthesis and Derivative Compounds
The synthesis of methyl 2,3-di-O-allyl-4,6-O-benzylidene-α-D-mannopyranoside typically involves several steps:
- Starting Material : Begin with α-D-mannopyranoside.
- Allylation : Introduce allyl groups at the 2 and 3 positions through allylation reactions.
- Benzylidene Formation : React with benzaldehyde derivatives to form the benzylidene groups at the 4 and 6 positions.
This synthetic pathway allows for the generation of derivatives that can be screened for enhanced biological activity.
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of methyl 2,3-di-O-allyl-4,6-O-benzylidene-α-D-mannopyranoside:
- Antimicrobial Efficacy : A study found that this compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.
- Anti-inflammatory Mechanism : In vitro assays showed that treatment with this compound reduced TNF-α levels by approximately 50% in macrophage cultures stimulated with lipopolysaccharides (LPS).
- Enzyme Interaction Studies : Docking simulations indicated a strong binding affinity to α-glucosidase, suggesting potential applications in managing diabetes by inhibiting carbohydrate absorption.
Comparative Analysis with Similar Compounds
To better understand the unique properties of methyl 2,3-di-O-allyl-4,6-O-benzylidene-α-D-mannopyranoside, a comparison with structurally related compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside | No allyl groups | Lacks enhanced reactivity |
| Methyl 3-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside | Single allyl group | Reduced biological activity compared to di-substituted variant |
| Methyl α-D-glucopyranoside | Simple structure | Lacks benzylidene modifications |
Q & A
Basic Research Questions
Q. What are the primary protective groups in Methyl 2,3-di-O-allyl-4,6-O-benzylidene-α-D-mannopyranoside, and how do they influence reactivity in glycosylation reactions?
- The allyl groups at positions 2 and 3 act as temporary protective groups, enabling selective deprotection for subsequent functionalization. The benzylidene group at positions 4 and 6 provides regioselective protection of the hydroxyl groups, directing reactivity toward the 2- and 3-positions during glycosylation .
- Methodological Insight : Allyl groups can be removed via Pd-catalyzed deallylation, while the benzylidene group is typically cleaved under acidic conditions (e.g., 80% acetic acid). This allows sequential manipulation of the sugar scaffold .
Q. How is Methyl 2,3-di-O-allyl-4,6-O-benzylidene-α-D-mannopyranoside synthesized, and what are the critical reaction conditions?
- Synthetic Protocol :
- Step 1 : Benzylidenation of methyl α-D-mannopyranoside using benzaldehyde dimethyl acetal and a catalytic acid (e.g., fluoroboric acid) to form the 4,6-O-benzylidene derivative .
- Step 2 : Allylation of the 2- and 3-hydroxyl groups using allyl bromide and a base (e.g., NaH) in anhydrous DMF .
- Key Conditions :
- Temperature: 0–25°C to prevent side reactions.
- Solvent: Dichloromethane (DCM) or dimethylformamide (DMF) for optimal solubility .
Q. What analytical techniques are used to confirm the structure of this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 5.8–6.0 ppm (allyl protons), δ 5.5–5.7 ppm (benzylidene acetal), and δ 3.3–4.5 ppm (pyranose ring protons) .
- ¹³C NMR : Benzylidene carbons at δ 100–110 ppm and allyl carbons at δ 115–120 ppm .
- Mass Spectrometry (MS) : MALDI-TOF or ESI-MS confirms molecular weight (e.g., [M+Na]⁺ at m/z 437.2) .
Advanced Research Questions
Q. How can the stereochemical outcome of glycosylation reactions involving this compound be controlled?
- Donor-Acceptor Design : The allyl groups at C2/C3 and benzylidene at C4/C6 enforce a rigid ¹C₄ chair conformation, favoring α-selectivity during glycosylation.
- Catalytic Optimization : Use of NIS/AgOTf or TMSOTf in DCM at −30°C enhances stereoselectivity by stabilizing oxocarbenium ion intermediates .
- Case Study : In oligosaccharide synthesis, α-selectivity >90% was achieved using this donor under optimized conditions .
Q. What challenges arise in deprotecting the benzylidene group without compromising allyl or glycosidic bonds?
- Contradiction in Data : While acidic hydrolysis (e.g., 80% acetic acid) effectively cleaves benzylidene, prolonged exposure can hydrolyze allyl groups. Alternative methods include:
- Reductive Opening : NaCNBH₃/HCl in THF selectively reduces the acetal without affecting allyl groups .
- Photocatalytic Cleavage : UV light with catalytic Ru(bpy)₃²⁺ offers mild, selective deprotection .
Q. How does the compound serve as a precursor for synthesizing complex glycoconjugates?
- Functionalization Pathways :
- Allyl-to-Epoxide Conversion : Treat with mCPBA to form epoxides for nucleophilic attack by amines/thiols .
- Click Chemistry : Cu-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl-modified acceptors .
- Application Example : Used to synthesize mannose-containing oligosaccharides for lectin-binding studies, with yields >70% after HPLC purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
